molecular formula C22H19N3O7S B187501 Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate CAS No. 5633-73-8

Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate

Cat. No. B187501
CAS RN: 5633-73-8
M. Wt: 469.5 g/mol
InChI Key: MANSCOAOAJYIKP-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate, commonly known as MNSPB, is a chemical compound that has gained significant attention from researchers for its potential applications in various fields. MNSPB is a sulfonamide-based compound that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of MNSPB is not fully understood. However, studies have shown that MNSPB inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. MNSPB has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and repair.

Biochemical And Physiological Effects

MNSPB has been shown to have various biochemical and physiological effects. Studies have shown that MNSPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNSPB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MNSPB has been shown to inhibit the activity of carbonic anhydrase, which could have implications for the treatment of diseases such as glaucoma and epilepsy.

Advantages And Limitations For Lab Experiments

MNSPB has several advantages for lab experiments, including its high solubility in organic solvents, which makes it easy to handle and purify. MNSPB is also stable under various conditions, which makes it suitable for long-term storage. However, MNSPB has some limitations, including its relatively high cost and low availability.

Future Directions

There are several future directions for the study of MNSPB. One potential direction is the development of MNSPB derivatives with improved anticancer and anti-inflammatory activity. Another potential direction is the study of the mechanism of action of MNSPB at the molecular level, which could provide insights into the design of more potent inhibitors of carbonic anhydrase and matrix metalloproteinases. Additionally, the use of MNSPB as a building block for the synthesis of novel materials could lead to the development of new materials with unique properties.

Synthesis Methods

MNSPB has been synthesized using various methods, including the reaction between 2-nitrobenzenesulfonamide and N-(2-amino-phenyl)benzamide in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA). The reaction mixture was stirred at room temperature for several hours, and the resulting product was purified using column chromatography. Other methods used for the synthesis of MNSPB include the reaction between 2-nitrobenzenesulfonamide and N-(2-amino-phenyl)benzoic acid, followed by esterification with methyl chloroformate.

Scientific Research Applications

MNSPB has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MNSPB has been investigated for its potential as an anticancer agent. Studies have shown that MNSPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNSPB has also been studied for its potential as an anti-inflammatory agent. In biochemistry, MNSPB has been used as a probe to study the binding of sulfonamide-based compounds to proteins. In materials science, MNSPB has been studied for its potential as a building block for the synthesis of novel materials.

properties

CAS RN

5633-73-8

Product Name

Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate

Molecular Formula

C22H19N3O7S

Molecular Weight

469.5 g/mol

IUPAC Name

methyl 2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]benzoate

InChI

InChI=1S/C22H19N3O7S/c1-32-22(27)17-11-5-6-12-18(17)23-21(26)15-24(16-9-3-2-4-10-16)33(30,31)20-14-8-7-13-19(20)25(28)29/h2-14H,15H2,1H3,(H,23,26)

InChI Key

MANSCOAOAJYIKP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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